4-ethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide
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Description
Chemical Reactions Analysis
While specific chemical reactions involving “4-ethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide” are not available, it’s worth noting that reactions at the benzylic position are common in organic chemistry . These can include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Liquid Crystal Synthesis and Characterization
Liquid crystal compounds, such as those synthesized from components related to "4-ethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide," exhibit unique thermal and morphological properties. For example, the synthesis and characterization of liquid crystalline compounds have been explored for their smectic phase and high thermal stability, indicating potential applications in display technologies and materials science (Qingjun, 2007).
Antimicrobial and Enzyme Inhibition Activities
Certain benzamide derivatives have shown activity against a range of bacterial and fungal strains. The structure-activity relationship (SAR) of these compounds is crucial for developing new antimicrobial agents. For instance, acylthiourea derivatives exhibit antimicrobial activity dependent on the substituents on the phenyl group attached to the thiourea nitrogen, suggesting these compounds could serve as templates for the development of new antimicrobials (Limban et al., 2011).
Pharmacological Activities
Research into the pharmacological activities of benzamide derivatives and their 3-O-derivatives has led to the synthesis of compounds with potential inhibitory activity against enzymes such as butylcholinesterase, acetylcholinesterase, and lipoxygenase. These findings are significant for therapeutic applications, particularly in treating diseases associated with enzyme dysfunction (Abbasi et al., 2014).
Nonlinear Optical (NLO) Activities
The exploration of NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives using density functional theory (DFT) has indicated these compounds as promising candidates for NLO materials. The significant static first and second hyperpolarizabilities of these compounds, as well as their improved transparency-nonlinearity trade-offs upon structural modification, highlight their potential in developing new NLO materials (Kiven et al., 2023).
properties
IUPAC Name |
4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-2-25-19-10-8-18(9-11-19)21(24)22-12-13-23-14-15-26-20(16-23)17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRFFVJNKVTDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide |
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